molecular formula C11H14F2N2O2 B8531581 (6-Difluoromethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

(6-Difluoromethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8531581
M. Wt: 244.24 g/mol
InChI Key: ZBVKPKQBCOPFPB-UHFFFAOYSA-N
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Patent
US08114886B2

Procedure details

To a solution of tert-butyl[6-(difluoromethyl)pyridin-3-yl]carbamate (1.11 g, 4.54 mmol) in dichloromethane (8 ml), trifluoroacetic acid (8 ml) was added at room temperature. The reaction mixture was stirred for 5 hours at the same temperature, and then was concentrated under reduced pressure. Dichloromethane and saturated aqueous sodium hydrogencarbonate were added to the resulting residue. The organic layer was taken, and the organic layer was dried over anhydrous sodium sulfate and filtered. Subsequently, the filtrate was concentrated under reduced pressure. The resulting residue was subjected to flash silica gel chromatography, and the fraction obtained from an elution with hexane:ethyl acetate=2:1 was concentrated under reduced pressure to obtain the title compound (540 mg, 3.75 mmol, 82%) as a pale green oily substance.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]([CH:14]([F:16])[F:15])=[CH:12][CH:13]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[F:15][CH:14]([F:16])[C:11]1[N:10]=[CH:9][C:8]([NH2:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)C(F)F)=O
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane and saturated aqueous sodium hydrogencarbonate were added to the resulting residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction obtained from an elution with hexane
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate=2:1 was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)N)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.75 mmol
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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